molecular formula C7H7ClN2O B3027022 1-(5-Amino-2-chloropyridin-4-YL)ethanone CAS No. 1214241-92-5

1-(5-Amino-2-chloropyridin-4-YL)ethanone

Cat. No.: B3027022
CAS No.: 1214241-92-5
M. Wt: 170.59
InChI Key: KCZATQCAWVTNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chloropyridin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitropyridine with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Amino-2-chloropyridin-4-YL)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .

Comparison with Similar Compounds

    1-(5-Amino-2-bromopyridin-4-YL)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Amino-2-fluoropyridin-4-YL)ethanone: Similar structure but with a fluorine atom instead of chlorine.

    1-(5-Amino-2-iodopyridin-4-YL)ethanone: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(5-amino-2-chloropyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZATQCAWVTNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276424
Record name 1-(5-Amino-2-chloro-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214241-92-5
Record name 1-(5-Amino-2-chloro-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214241-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-chloro-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv.) in acetic acid (0.3 M) was added iron (6.0 equiv.). The solution was vigorously stirred for 4 hours, at which time it was filtered through a celite pad (9 cm×3 inches) eluting with MeOH and then ethyl acetate. The volatiles were removed in vacuo, and the crude material was partitioned between ethyl acetate and Na2CO3(sat.). The organic layer was washed further with Na2CO3(sat.) (3×), with NaCl(sat.), dried over MgSO4, filtered and concentrated yielding 1-(5-amino-2-chloropyridin-4-yl)ethanone (87%). LCMS (m/z): 171.0 (MH+); LC Rt=2.20 min. 1H NMR (CDCl3): δ 9.18 (s, 1H), 7.36 (s, 1H), 2.60 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Amino-2-chloropyridin-4-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Amino-2-chloropyridin-4-YL)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Amino-2-chloropyridin-4-YL)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Amino-2-chloropyridin-4-YL)ethanone
Reactant of Route 5
1-(5-Amino-2-chloropyridin-4-YL)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Amino-2-chloropyridin-4-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.